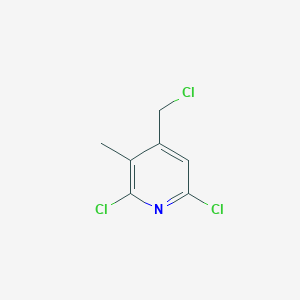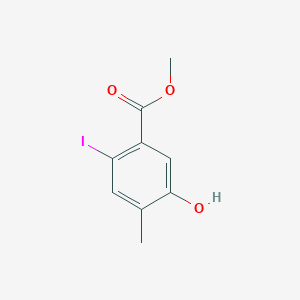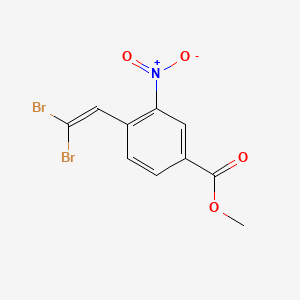![molecular formula C11H13NO4 B13663444 1-(6-Aminobenzo[D][1,3]dioxol-5-YL)-4-hydroxybutan-1-one](/img/structure/B13663444.png)
1-(6-Aminobenzo[D][1,3]dioxol-5-YL)-4-hydroxybutan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(6-Aminobenzo[D][1,3]dioxol-5-YL)-4-hydroxybutan-1-one is a complex organic compound known for its unique structural properties It features a benzodioxole ring fused with an aminobenzene moiety, linked to a hydroxybutanone chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-Aminobenzo[D][1,3]dioxol-5-YL)-4-hydroxybutan-1-one typically involves multi-step organic reactions. One common method includes the Pd-catalyzed amination of fused heteroaryl amines using catalytic tris(dibenzylideneacetone)dipalladium and 2,2′-bis(phenylphosphino)-1,1′-binaphthyl (BINAP) with cesium carbonate as the base . The reaction conditions often require precise temperature control and inert atmosphere to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of automated systems for reagent addition and product isolation can further enhance the scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1-(6-Aminobenzo[D][1,3]dioxol-5-YL)-4-hydroxybutan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxybutanone moiety can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or amines, depending on the reagents used.
Substitution: The benzodioxole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce primary or secondary alcohols.
Scientific Research Applications
1-(6-Aminobenzo[D][1,3]dioxol-5-YL)-4-hydroxybutan-1-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe in studying enzyme interactions.
Medicine: Explored for its anticancer properties, particularly in inducing apoptosis in cancer cells.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-(6-Aminobenzo[D][1,3]dioxol-5-YL)-4-hydroxybutan-1-one involves its interaction with molecular targets such as enzymes or receptors. In cancer research, it has been shown to induce cell cycle arrest and apoptosis by modulating key signaling pathways . The compound’s ability to interact with specific proteins and alter their function is central to its biological activity.
Comparison with Similar Compounds
Similar Compounds
1-(6-Aminobenzo[D][1,3]dioxol-5-yl)ethanone: Shares a similar benzodioxole structure but differs in the side chain, affecting its reactivity and applications.
5-(Benzo[D][1,3]dioxol-5-ylmethyl)-4-(tert-butyl)thiazol-2-amines: Known for their antitumor activities, these compounds have a different core structure but exhibit similar biological properties.
Uniqueness
1-(6-Aminobenzo[D][1,3]dioxol-5-YL)-4-hydroxybutan-1-one stands out due to its unique combination of a benzodioxole ring and a hydroxybutanone chain, which imparts distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its potential in medicinal chemistry make it a valuable compound for further research and development.
Properties
Molecular Formula |
C11H13NO4 |
|---|---|
Molecular Weight |
223.22 g/mol |
IUPAC Name |
1-(6-amino-1,3-benzodioxol-5-yl)-4-hydroxybutan-1-one |
InChI |
InChI=1S/C11H13NO4/c12-8-5-11-10(15-6-16-11)4-7(8)9(14)2-1-3-13/h4-5,13H,1-3,6,12H2 |
InChI Key |
VVRPDSGQPSUHPF-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C(=C2)C(=O)CCCO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid](/img/structure/B13663364.png)
![2-(Pyridin-2-yl)benzo[d]oxazol-7-amine](/img/no-structure.png)


![5-[3,5-Bis(trifluoromethyl)phenyl]pentanoic Acid](/img/structure/B13663451.png)
![2-Chloro-7-fluoro-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B13663455.png)

![5-Ethyl 2-methyl 6,7-dihydrothieno[3,2-c]pyridine-2,5(4H)-dicarboxylate](/img/structure/B13663467.png)


